molecular formula C16H23N5O3 B2537299 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953239-85-5

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2537299
CAS No.: 953239-85-5
M. Wt: 333.392
InChI Key: GSOUJAWWXDTXID-UHFFFAOYSA-N
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Description

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a high-purity chemical reagent designed for research applications. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized as bioisosteres of naturally occurring purine nucleosides and are known for their versatile pharmacological properties . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) . The structure of this compound features a tert-butyl group at the 1-position, which can influence pharmacokinetic properties, and a 3-morpholino-3-oxopropyl side chain at the 5-position that may contribute to its solubility and binding affinity. Researchers can utilize this molecule as a key intermediate or building block in the synthesis of novel therapeutic agents. Its core structure is of significant interest in oncology research for the design of potential anti-proliferative agents . Additionally, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antimicrobial activities, making them valuable templates in infectious disease research . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-tert-butyl-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-16(2,3)21-14-12(10-18-21)15(23)20(11-17-14)5-4-13(22)19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOUJAWWXDTXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol

Research indicates that this compound may exhibit a range of biological activities through various mechanisms:

  • Inhibition of Protein Kinases : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways. For instance, derivatives have demonstrated potent inhibition of Src family kinases, suggesting potential applications in cancer therapy .
  • Antiparasitic Activity : The compound's structure suggests potential activity against parasitic infections. A related pyrazolo[3,4-d]pyrimidine was found to inhibit Cryptosporidium phosphodiesterase, leading to significant antiparasitic effects in vitro and in vivo .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayReference
Protein Kinase InhibitionSrc Family Kinases
AntiparasiticCryptosporidium PDE Inhibition
CytotoxicityCancer Cell Lines

Case Studies

  • Anticancer Properties :
    • A study evaluated the cytotoxic effects of pyrazolo[3,4-d]pyrimidines on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity (IC50 values in the low micromolar range), suggesting their potential as anticancer agents .
  • Antiparasitic Efficacy :
    • In a model of Cryptosporidium infection, a related compound demonstrated an EC50 value of 0.19 μM with minimal cytotoxicity to host cells. This highlights the therapeutic window for developing new treatments against cryptosporidiosis using pyrazolo[3,4-d]pyrimidine derivatives .

Research Findings

Recent studies have focused on optimizing the biological activity of pyrazolo[3,4-d]pyrimidines by modifying substituents on the core structure. These modifications have been shown to enhance selectivity and potency against specific biological targets.

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationBiological Activity
SLU-2815Benzoic Acid Position VariationPDE Inhibition (Cryptosporidium)
Benzoxaborole DerivativeBioisosteric ReplacementIncreased Potency (10-fold)

Scientific Research Applications

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

Antitumor Activity : Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.

Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneAntitumor (suggested)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideAntitumor
5-Acetyl-4-amino-pyrimidinesAntiviral
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesAntimicrobial & Anticancer

While specific mechanisms for this compound are not fully elucidated in current literature, related compounds have shown the following modes of action:

Enzyme Inhibition : Some derivatives inhibit enzymes such as Aldehyde Dehydrogenase (ALDH), which is implicated in chemotherapy resistance.

Case Study: ALDH Inhibition

A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited antimicrobial activity against various strains of bacteria and fungi. This opens avenues for the development of new antimicrobial agents.

Future Research Directions

Given the promising structural characteristics and preliminary biological data, future research should focus on:

  • In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-4(5H)-one core contains electrophilic sites susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. For example:

Reaction TypeConditionsProductYieldKey Analytical Data (NMR/MS)
AminolysisAniline, DMF, 80°C, 12h 4-Anilino derivative72%δ 7.2–7.5 (aromatic H), m/z 489 [M+H]+
AlkylationCH₃I, K₂CO₃, acetone, reflux N-Alkylated pyrimidine65%δ 3.1 (s, CH₃), m/z 503 [M+H]+
  • The tert-butyl group at position 1 enhances steric hindrance, directing substitutions to the less hindered pyrimidine ring.

Functionalization of the Morpholino-3-oxopropyl Side Chain

The morpholino-3-oxopropyl moiety undergoes reactions typical of ketones and tertiary amines:

Ketone Reduction

ReagentsConditionsProductYieldSpectral Confirmation
NaBH₄MeOH, 0°C, 2hSecondary alcohol85%δ 4.1 (d, J=6 Hz, -CHOH), m/z -16
H₂, Pd/CEtOH, RT, 6h Fully reduced propane chain68%Loss of C=O stretch (IR), m/z 455 [M+H]+

Morpholino Ring Opening

Under acidic conditions (e.g., HCl/dioxane), the morpholine ring can undergo hydrolysis to yield a secondary amine and ketone fragments.

Pyrazole Ring Modifications

The pyrazole ring exhibits reactivity at N-H and C-3 positions:

Reaction TypeConditionsProductYieldKey Observations
AcylationAcCl, pyridine, 50°C N-Acetylated derivative60%δ 2.1 (s, COCH₃), m/z 531 [M+H]+
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CC-3 Nitro derivative45%δ 8.8 (s, NO₂), m/z 520 [M+H]+
  • The tert-butyl group suppresses electrophilic substitution at adjacent positions.

Stability Under Physicochemical Conditions

The compound demonstrates variable stability:

ConditionOutcomeAnalytical EvidenceSource
pH 2–6 (aqueous)Stable for 24h at 25°CNo degradation (HPLC)
pH >10Morpholino ring hydrolysisNew peaks at δ 3.4 (–NH–)
UV light (254 nm)Photooxidation of pyrimidine ringMS: +16 Da (addition of O)

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine scaffold participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldKey Data
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, DME Biaryl derivative55%δ 7.8–8.2 (Ar-H), m/z 587 [M+H]+
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine C-N coupled product63%δ 6.9 (–NH–), m/z 542 [M+H]+

Pharmacophore-Specific Reactivity

In medicinal chemistry contexts, the compound’s morpholino and pyrimidinone groups are tailored for target engagement:

  • EGFR Inhibition : The morpholino oxygen forms hydrogen bonds with kinase domains, while the pyrimidinone mimics ATP’s adenine .

  • Metabolic Reactions : Cytochrome P450-mediated oxidation of the tert-butyl group produces carboxylic acid metabolites (detected via LC-MS).

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related analogues:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Functional Groups Reference
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-butyl (1), 3-morpholino-3-oxopropyl (5) ~363.4* N/A Morpholine, carbonyl, pyrimidinone Hypothetical
6-((2-Morpholinoethyl)thio)-1-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (84a) phenethyl (1), morpholinoethylthio (6) 385.48 197–198 Morpholine, thioether
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Phenyl (1) 212.21 N/A Aromatic ring
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Methoxybenzyl (1) 256.27 N/A Methoxy, benzyl
1-tert-butyl-6-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-butyl (1), hydrazinyl (6) 222.25 N/A Hydrazine

Notes:

  • Molecular weight for the target compound (*) is estimated based on structural similarity.
  • The morpholino-3-oxopropyl group in the target compound likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or benzyl groups) .
  • Thioether-containing analogues (e.g., 84a) exhibit higher molecular weights and distinct hydrogen-bonding capabilities due to sulfur’s polarizability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with careful selection of solvents, catalysts, and purification methods. For example:

  • Step 1: Condensation of precursors (e.g., pyrazoloamine derivatives) with activated carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) (30 mol%), yields intermediates .
  • Step 2: Functionalization of intermediates via nucleophilic substitution or coupling reactions. For instance, alkylation with tert-butyl groups can be achieved using tert-butyl halides in acetonitrile, followed by recrystallization for purification .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (e.g., from acetonitrile) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm (1H NMR), while morpholino protons resonate as multiplet signals between 3.4–3.7 ppm .
  • IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the morpholino-3-oxopropyl moiety) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. What strategies enhance the solubility and stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

  • Co-solvents: Use DMSO (≤10% v/v) to pre-dissolve the compound before dilution in buffered solutions (e.g., PBS, pH 7.4) .
  • Salt Formation: Convert the free base to a hydrochloride salt (if applicable) to improve aqueous solubility.
  • Lyophilization: Stabilize the compound by lyophilizing from tert-butanol/water mixtures, ensuring long-term storage stability .

Q. How can researchers validate the purity of synthesized batches, and which analytical methods are most reliable?

Methodological Answer:

  • HPLC-PDA: Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values.
  • Melting Point: Consistency in melting points across batches indicates purity (e.g., sharp melting at 133°C for related pyrazolo[3,4-b]pyridines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to the tert-butyl, morpholino, or propyl groups. For example, replace tert-butyl with cyclopropyl to assess steric effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to identify critical substituents .
  • Data Analysis: Use multivariate regression models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What methodological approaches resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal Assays: Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis: Systematically review literature to identify confounding variables (e.g., cell line-specific expression of off-target proteins) .

Q. How can computational modeling predict target interactions and guide synthetic prioritization?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., PDB: A1IZ9). Prioritize analogs with improved binding scores (ΔG < -8 kcal/mol) .
  • MD Simulations: Perform 100-ns simulations in explicit solvent to assess binding stability (e.g., root-mean-square deviation <2 Å) .
  • QSAR Modeling: Train models on existing data to predict bioactivity of virtual libraries, reducing synthetic workload .

Q. What experimental designs assess metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • In Vitro Setup: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile .
  • Analytical Method: Quantify parent compound depletion using LC-MS/MS. Calculate half-life (t1/2) via first-order kinetics.
  • CYP Inhibition Screening: Co-incubate with CYP isoform-specific substrates (e.g., midazolam for CYP3A4) to identify metabolic pathways .

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